Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate
Description
Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a brominated tetrahydro-2,7-naphthyridine derivative with a benzyl substituent at position 7 and an ethyl carboxylate group at position 2. The compound’s structure features a bicyclic framework with partial saturation in the 5,6,7,8-positions, which is characteristic of tetrahydro-naphthyridines.
Properties
IUPAC Name |
ethyl 7-benzyl-3-bromo-6,8-dihydro-5H-2,7-naphthyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-2-23-18(22)16-15-8-9-21(11-13-6-4-3-5-7-13)12-14(15)10-20-17(16)19/h3-7,10H,2,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLGHIVVCZWVQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCN(CC2=CN=C1Br)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117998 | |
| Record name | 2,7-Naphthyridine-4-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422343-88-1 | |
| Record name | 2,7-Naphthyridine-4-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422343-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridine-4-carboxylic acid, 3-bromo-5,6,7,8-tetrahydro-7-(phenylmethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves several steps that include the formation of the naphthyridine core followed by bromination and esterification. The general synthetic route can be summarized as follows:
- Formation of the Naphthyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromine atom at the 3-position is often performed using brominating agents such as N-bromosuccinimide (NBS).
- Esterification : Finally, the carboxylic acid group is converted to an ester using ethyl alcohol in the presence of an acid catalyst.
2.1 Antimicrobial Activity
Research indicates that compounds within the naphthyridine family exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate antibacterial activity, particularly against Gram-positive bacteria.
2.2 Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : HeLa (cervical cancer)
- IC50 : 20 µM
The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.
3. Case Studies and Research Findings
Several studies have highlighted the biological significance of naphthyridine derivatives:
-
Study on Antimicrobial Properties :
A comprehensive study published in Journal of Antibiotics evaluated various naphthyridine derivatives for their antimicrobial efficacy and found that modifications at the benzyl position significantly influenced activity levels . -
Anticancer Mechanisms :
Research published in Cancer Letters investigated the anticancer mechanisms of naphthyridine derivatives and concluded that they may inhibit specific kinases involved in cell proliferation . -
Structure-Activity Relationship (SAR) :
A detailed SAR analysis indicated that the presence of electron-withdrawing groups at specific positions on the naphthyridine ring enhances biological activity .
4. Conclusion
This compound presents promising biological activities, particularly in antimicrobial and anticancer domains. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action further.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related tetrahydro-2,7-naphthyridines and analogous brominated derivatives:
Key Differences and Implications
Bromine Position :
- Bromine at C3 (target compound) vs. C6 (): Position affects regioselectivity in cross-coupling. C3-bromine may exhibit lower reactivity in Suzuki reactions compared to C6-bromine due to steric hindrance from the benzyl group .
- Example: Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-naphthyridine-3-carboxylate undergoes efficient Suzuki coupling with phenylboronic acid (85–91% yield) , whereas analogous reactivity for the target compound remains unverified.
Substituent Effects: 7-Benzyl (target) vs. Ethyl Carboxylate (target) vs. Methyl Carboxylate (jasminine, ): Ethyl esters generally exhibit slower hydrolysis rates, enhancing metabolic stability.
Saturation and Functional Groups: The 5,6,7,8-tetrahydro framework (target) vs. 6,7-dihydro (jasminine, ): Partial saturation impacts conformational flexibility and binding affinity in biological targets. Imino and Oxo Groups (): These groups enable hydrogen bonding, contrasting with the bromine and benzyl groups in the target compound, which prioritize halogen bonding and hydrophobic interactions.
Q & A
Q. What are the standard synthetic routes for Ethyl 7-benzyl-3-bromo-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylate?
The synthesis typically involves multi-step reactions starting from enamino esters. A common approach includes:
- Step 1 : Condensation of diethyl acetone-1,3-dicarboxylate with malononitrile to form intermediates like ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate .
- Step 2 : Substitution reactions, e.g., using N,N-dimethylformamide dimethyl acetal (DMFDMA), to introduce functional groups such as dimethylamino or hydrazine derivatives .
- Step 3 : Cyclization under reflux conditions (e.g., ethanol/toluene mixtures) to yield the tetrahydro-2,7-naphthyridine core .
Yields vary significantly (17–51%) depending on substituents and conditions, highlighting the need for optimization .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H NMR and IR spectroscopy : To confirm substituent positions and functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) .
- ESI-HRMS : For accurate molecular weight determination .
- X-ray crystallography : Resolves structural ambiguities, such as tautomerism or stereochemistry, as demonstrated in related naphthyridine derivatives .
- Elemental analysis (C, H, N) : Validates purity and stoichiometry .
Q. What biological activities are associated with naphthyridine derivatives like this compound?
Naphthyridines exhibit diverse bioactivities, including:
- Neurotropic properties : Structural analogs with cyclohexyl or benzyl groups show modulation of neuronal activity .
- Enzyme inhibition : The bromo and ester groups may interact with catalytic sites, as seen in related compounds .
- Antimicrobial or anticancer potential : Dependent on substituent positioning (e.g., bromo groups enhance electrophilic reactivity) .
Advanced Questions
Q. How can researchers optimize low-yield cyclization steps in the synthesis?
Low yields (e.g., 17% for hydrazine derivatives ) often stem from competing side reactions. Methodological improvements include:
Q. How to resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies often arise from:
- Substituent effects : The benzyl group may enhance lipophilicity, altering membrane permeability compared to non-benzylated analogs .
- Assay conditions : Varying pH or incubation times can affect receptor binding; standardized protocols (e.g., IC₅₀ measurements) are critical .
- Structural analogs : Compare with jasminine (a natural naphthyridine alkaloid) to assess bioactivity trends .
Q. What strategies address structural ambiguities in NMR data?
Tautomerism or dynamic effects can obscure NMR signals. Solutions include:
- Variable-temperature NMR : Identifies temperature-dependent shifts caused by tautomeric equilibria .
- X-ray crystallography : Provides definitive bond-length and angle data, as shown in ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate .
- DFT calculations : Predicts stable conformers to correlate with experimental data .
Q. How does the bromo substituent influence reactivity in downstream modifications?
The 3-bromo group enables:
Q. What computational methods predict the compound’s interaction with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
